3-Fluoro-5-isopropylaniline 3-Fluoro-5-isopropylaniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC17878103
InChI: InChI=1S/C9H12FN/c1-6(2)7-3-8(10)5-9(11)4-7/h3-6H,11H2,1-2H3
SMILES:
Molecular Formula: C9H12FN
Molecular Weight: 153.20 g/mol

3-Fluoro-5-isopropylaniline

CAS No.:

Cat. No.: VC17878103

Molecular Formula: C9H12FN

Molecular Weight: 153.20 g/mol

* For research use only. Not for human or veterinary use.

3-Fluoro-5-isopropylaniline -

Specification

Molecular Formula C9H12FN
Molecular Weight 153.20 g/mol
IUPAC Name 3-fluoro-5-propan-2-ylaniline
Standard InChI InChI=1S/C9H12FN/c1-6(2)7-3-8(10)5-9(11)4-7/h3-6H,11H2,1-2H3
Standard InChI Key IAWORJVBWRXUHK-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=CC(=CC(=C1)F)N

Introduction

Structural and Molecular Characteristics

Molecular Formula and Weight

3-Fluoro-5-isopropylaniline shares the molecular formula C₉H₁₂FN with its positional isomers, yielding a molecular weight of 153.20 g/mol . The substitution pattern distinguishes it from isomers such as 2-fluoro-5-isopropylaniline (PubChem CID: 14157497) and 2-fluoro-3-isopropylaniline (CAS: 1369881-49-1) .

Table 1: Comparative Structural Data for Fluorinated Isopropylaniline Isomers

CompoundMolecular FormulaMolecular Weight (g/mol)CAS Number
3-Fluoro-5-isopropylanilineC₉H₁₂FN153.20Not reported
2-Fluoro-5-isopropylanilineC₉H₁₂FN153.20116874-67-0
2-Fluoro-3-isopropylanilineC₉H₁₂FN153.201369881-49-1

Spectroscopic and Computational Descriptors

The IUPAC name for 3-fluoro-5-isopropylaniline is 3-fluoro-5-(propan-2-yl)aniline. Key computational descriptors, derived from analogous compounds, include:

  • SMILES: C(C(C)C)C1=CC(=CC(=C1)F)N

  • InChIKey: HXGXUJYQTNZHDD-UHFFFAOYSA-N (hypothetical)

These identifiers facilitate database searches and cheminformatics analyses .

Synthetic Pathways and Reaction Mechanisms

Direct Amination of Halogenated Precursors

A prevalent strategy for synthesizing fluorinated anilines involves the amination of halogenated benzene derivatives. For example, 3,5-difluoroaniline is produced via the reaction of 3,5-difluorochlorobenzene with ammonia under catalytic conditions . Adapting this methodology, 3-fluoro-5-isopropylaniline could theoretically be synthesized through the following steps:

  • Friedel-Crafts Isopropylation: Introduce the isopropyl group to fluorobenzene, yielding 3-fluoro-5-isopropylchlorobenzene.

  • Catalytic Amination: Replace the chlorine atom with an amino group using ammonia and a copper catalyst at elevated temperatures (200–300°C) .

This route mirrors the synthesis of 3,5-difluoroaniline, where chlorine substituents are selectively replaced by amino groups despite competing fluorine substitution .

Alternative Routes via Nitro Reduction

Another approach involves the reduction of nitro intermediates. For instance, 2-fluoro-5-isopropylaniline derivatives are synthesized by reducing corresponding nitro compounds using hydrogenation catalysts . Applying this to 3-fluoro-5-isopropylaniline:

  • Nitration: Introduce a nitro group to 3-fluoro-5-isopropylbenzene.

  • Reduction: Catalytically reduce the nitro group to an amine using hydrogen gas and palladium on carbon.

Physicochemical Properties

Solubility and Stability

While experimental data for 3-fluoro-5-isopropylaniline are unavailable, its isomers exhibit moderate solubility in organic solvents like ethanol and dimethyl sulfoxide (DMSO) . The compound is expected to be stable under ambient conditions but sensitive to prolonged light exposure, necessitating storage in dark, airtight containers .

Spectroscopic Profiles

  • NMR: The fluorine atom at the 3-position would produce a distinct downfield shift in ¹⁹F NMR (~-110 ppm relative to CFCl₃).

  • IR: Characteristic N-H stretching vibrations (~3400 cm⁻¹) and C-F stretches (~1220 cm⁻¹) would dominate the spectrum .

Applications in Industrial and Pharmaceutical Chemistry

Agrochemical Intermediates

Fluorinated anilines are pivotal in synthesizing herbicides and pesticides. For example, 3,5-difluoroaniline serves as a precursor to sulfonylurea herbicides . 3-Fluoro-5-isopropylaniline could similarly act as a building block for novel agrochemicals, leveraging the electron-withdrawing fluorine to enhance bioactivity.

Pharmaceutical Development

The isopropyl group enhances lipophilicity, potentially improving blood-brain barrier penetration in drug candidates. Analogous compounds are utilized in kinase inhibitors and antimicrobial agents .

Hazard TypePrecautionary Measures
Skin ContactWash with soap and water; remove contaminated clothing .
Eye ExposureRinse with water for 15 minutes; seek medical attention .
InhalationMove to fresh air; administer oxygen if needed .

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